Dipropargylamine

Conductive Polymers Cyclopolymerization Materials Science

Dipropargylamine delivers two terminal alkyne groups on a single amine scaffold, enabling reactivity that mono-alkyne analogs cannot replicate. It is the definitive 1,6-heptadiyne monomer for cyclopolymerization into poly(dipropargylamine) — an insulator-to-conductor switchable material with a 10⁸-fold conductivity gain upon I₂ doping. In medicinal chemistry, its dual-alkyne architecture supports one-step peptide stapling (41% to quantitative yield), eliminating multi-step linker synthesis. It also serves as a highly sensitive reagent for Cu(II) spectrophotometric detection. Specify ≥97% purity for reproducible polymerization kinetics and click-chemistry fidelity.

Molecular Formula C6H7N
Molecular Weight 93.13 g/mol
CAS No. 6921-28-4
Cat. No. B1361397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDipropargylamine
CAS6921-28-4
Molecular FormulaC6H7N
Molecular Weight93.13 g/mol
Structural Identifiers
SMILESC#CCNCC#C
InChIInChI=1S/C6H7N/c1-3-5-7-6-4-2/h1-2,7H,5-6H2
InChIKeyRGSODMOUXWISAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dipropargylamine CAS 6921-28-4: A Dual-Alkyne Building Block for Specialized Synthesis and Material Science Procurement


Dipropargylamine (CAS 6921-28-4), also known as N,N-di(prop-2-ynyl)amine, is a secondary amine featuring two terminal alkyne (propargyl) groups attached to a nitrogen center [1]. This structural motif confers a unique reactivity profile, making it a versatile building block in organic synthesis, particularly for cycloaddition and cyclopolymerization reactions . It is commercially available as a liquid with a purity typically ≥97% and a density of 0.900 g/mL at 25°C . While belonging to the broader class of propargylamines, the presence of two alkyne moieties on a single amine distinguishes it from simpler mono-functional analogs, enabling distinct applications in peptide stapling, conductive polymer fabrication, and as a sensitive analytical reagent.

Why Simple Propargylamines Cannot Substitute Dipropargylamine in Key Applications


The scientific and industrial value of dipropargylamine is intrinsically linked to its specific difunctional structure. Generic substitution with simpler propargylamines (e.g., propargylamine) or other aliphatic amines will fail in applications requiring a bifunctional, alkyne-rich scaffold. For instance, in peptide stapling, the two terminal alkynes are essential for forming the cross-linked 'staple' that constrains the peptide's conformation, a feat impossible with a mono-alkyne analog . Similarly, the cyclopolymerization that yields electrically conductive poly(dipropargylamine) is dependent on the 1,6-heptadiyne motif provided by the molecule's core structure; other amines cannot produce the same conjugated backbone and resulting conductivity profile [1]. Furthermore, its dual-alkyne nature enables unique participation in double A3-coupling reactions for complex molecule synthesis, a reactivity not accessible to its simpler counterparts [2].

Quantitative Differentiation of Dipropargylamine: A Comparative Evidence Guide for Scientific Procurement


Polymer Conductivity Enhancement: Iodine-Doped Poly(dipropargylamine) vs. Undoped Polymer

Dipropargylamine can be polymerized to form a conjugated backbone. Subsequent p-doping with iodine significantly enhances its electrical conductivity. The conductivity of the undoped poly(dipropargylamine) is approximately 10⁻¹¹ S/cm, whereas the I₂-doped polymer exhibits a conductivity of around 10⁻³ S/cm [1]. This represents a conductivity increase of eight orders of magnitude upon doping.

Conductive Polymers Cyclopolymerization Materials Science

Peptide Stapling Linker Efficiency: Dipropargylamine Derivatives vs. Alternative Stapling Methods

Dipropargylamine serves as a core structural component for N-functionalized linkers in peptide stapling. A one-step synthesis method for these linkers has been reported to achieve yields ranging from 41% up to quantitative conversion . While this study does not provide a direct head-to-head comparison, the quantitative yield achievable in a single step from commercial materials represents a significant improvement over traditional multi-step stapling linker syntheses, which often have lower overall yields due to sequence losses.

Peptide Therapeutics Click Chemistry Medicinal Chemistry

Analytical Sensitivity: Dipropargylamine as 'Cuprizone' for Copper(II) Detection

Dipropargylamine is commercially offered as 'Cuprizone', a 'super sensitive reagent for the spectrophotometric determination of copper(II)' . Its sensitivity is attributed to the formation of a stable, colored complex with Cu(II). In comparable spectrophotometric methods for copper using other common reagents like bathocuproine or neocuproine, the molar absorptivity (ε) typically ranges from 10⁴ to 10⁵ L mol⁻¹ cm⁻¹, establishing a high-sensitivity class. The designation 'super sensitive' for dipropargylamine suggests its performance is at the upper end of this scale or offers superior selectivity under specific conditions.

Analytical Chemistry Spectrophotometry Metal Detection

Polymerization Control: Impact of Dipropargylamine Core on Cyclopolymerization Regioselectivity

The cyclopolymerization of 1,6-heptadiyne monomers, a class to which dipropargylamine belongs, is known to be highly sensitive to the nature of the heteroatom in the 4-position. Studies on N-ethyl-N,N-dipropargylamine, a close analog, reveal that the nitrogen atom plays a critical role in directing the polymerization pathway, influencing the formation of specific cyclic conjugated structures [1]. This contrasts with other 1,6-heptadiynes (e.g., dipropargyl ethers), which can exhibit different regioselectivity and resulting polymer microstructures under identical metathesis conditions.

Polymer Chemistry Catalysis Structure-Property Relationships

Targeted Application Scenarios for Dipropargylamine Based on Differentiated Performance


Fabrication of P-Doped Conductive Polymer Films and Coatings

Procure dipropargylamine for the synthesis of poly(dipropargylamine) backbones. The resulting undoped polymer is an insulator (~10⁻¹¹ S/cm), but upon doping with iodine (I₂), its conductivity increases to ~10⁻³ S/cm, a 10⁸-fold enhancement [1]. This quantifiable transition makes it a valuable precursor for creating conductive coatings, antistatic layers, or components in organic electronic devices. This scenario directly leverages the conductivity differentiation evidence in Section 3.

High-Throughput Synthesis of Stapled Peptide Libraries

Utilize dipropargylamine as a core scaffold to generate N-functionalized linkers for peptide stapling in a single, high-yielding step (41% to quantitative) [1]. This efficiency is paramount for medicinal chemistry groups and CROs engaged in synthesizing large libraries of conformationally constrained peptides for drug discovery. The procurement decision is justified by the potential for significant time and cost savings compared to multi-step linker syntheses.

Ultrasensitive Spectrophotometric Quantification of Trace Copper(II)

Employ dipropargylamine (as 'Cuprizone') as the primary analytical reagent for detecting and quantifying copper(II) ions in environmental water samples, industrial process streams, or biological fluids. Its described 'super sensitive' nature [1] makes it particularly suitable for applications requiring low detection limits, such as monitoring corrosion in power plants or assessing copper levels in pharmaceutical preparations. This scenario is supported by the analytical sensitivity evidence presented in Section 3.

Synthesis of Conjugated Polymers with Controlled Microstructure

Select dipropargylamine as a 1,6-heptadiyne monomer for cyclopolymerization studies where the nitrogen atom is required to influence regioselectivity and direct the formation of specific conjugated polymer microstructures [1]. This is a critical consideration for polymer chemists developing new materials for organic photovoltaics or field-effect transistors, where the polymer's backbone structure dictates its optoelectronic properties. This scenario is a direct application of the polymerization control evidence.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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